molecular formula Cl2Cu<br>CuCl2 B074036 Cuprous chloride CAS No. 1344-67-8

Cuprous chloride

Cat. No.: B074036
CAS No.: 1344-67-8
M. Wt: 134.45 g/mol
InChI Key: ORTQZVOHEJQUHG-UHFFFAOYSA-L
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Description

Cefmatilen, also known by its code name S-1090, is an orally-active cephalosporin antibiotic. It was developed in Japan and first described in 1992. This compound is highly effective against a variety of Gram-positive and Gram-negative bacteria, including Streptococcus pyogenes and Neisseria gonorrhoeae .

Preparation Methods

The synthesis of cefmatilen involves several steps. The amino group of 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid ethyl ester is protected with di-tert-butyl dicarbonate. This intermediate is then subjected to further reactions to form the final cefmatilen structure . Industrial production methods typically involve large-scale synthesis using similar routes, optimized for yield and purity.

Chemical Reactions Analysis

Cefmatilen undergoes various chemical reactions, including:

Scientific Research Applications

Cefmatilen has several scientific research applications:

    Chemistry: Used as a model compound for studying cephalosporin antibiotics.

    Biology: Investigated for its effects on bacterial cell walls and resistance mechanisms.

    Medicine: Explored for its potential in treating bacterial infections, especially those resistant to other antibiotics.

    Industry: Used in the development of new antibacterial agents and formulations .

Mechanism of Action

Cefmatilen exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis. This results in the bactericidal action of cefmatilen .

Comparison with Similar Compounds

Cefmatilen is compared with other cephalosporin antibiotics such as cefazolin and ceftriaxone. While all these compounds share a similar mechanism of action, cefmatilen is unique due to its high activity against both Gram-positive and Gram-negative bacteria. Similar compounds include:

Properties

The in vitro interaction of organic copper compounds with rat liver glutathione S-transferases was studied with reduced glutathione and 1-chloro-2,4-dinitrobenzene as substrates. Both organic and inorganic copper are spontaneously conjugated with glutathione, but interact with glutathione S-transferase by direct binding to these proteins.

CAS No.

1344-67-8

Molecular Formula

Cl2Cu
CuCl2

Molecular Weight

134.45 g/mol

IUPAC Name

dichlorocopper

InChI

InChI=1S/2ClH.Cu/h2*1H;/q;;+2/p-2

InChI Key

ORTQZVOHEJQUHG-UHFFFAOYSA-L

SMILES

Cl[Cu]

Canonical SMILES

Cl[Cu]Cl

density

2.54 at 68 °F (USCG, 1999) - Denser than water;  will sink

7758-89-6

physical_description

Copper chloride appears as a yellowish-brown powder (the anhydrous form) or a green crystalline solid (the dihydrate). Noncombustible but hydrogen chloride gas may form when heated in a fire. Corrosive to aluminum. Used to manufacture other chemicals, in dyeing, in printing, in fungicides, as a wood preservative.
Dry Powder;  Pellets or Large Crystals;  Other Solid;  Liquid

Pictograms

Irritant; Environmental Hazard

Related CAS

10125-13-0 (dihydrate)
15158-11-9 (Parent)
7447-39-4 (Parent)
15158-11-9 (Parent)

Synonyms

copper (+1) chloride
copper(I) chloride
cuprous chloride
cuprous chloride, 63Cu,1-(37)Cl-labeled
cuprous chloride, 65Cu,1-(35)Cl-labeled
cuprous chloride, 65Cu,1-(37)Cl-labeled

Origin of Product

United States

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